molecular formula C7H15O5P B3194180 Ethyl 2-(dimethoxyphosphoryl)propanoate CAS No. 80673-78-5

Ethyl 2-(dimethoxyphosphoryl)propanoate

Cat. No.: B3194180
CAS No.: 80673-78-5
M. Wt: 210.16 g/mol
InChI Key: NGVPDNCPLJLUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate backbone with a dimethoxyphosphoryl group (-PO(OCH₃)₂) at the 2-position and an ethyl ester group (-COOEt). Its molecular formula is C₈H₁₇O₆P, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorylated derivatives for pharmaceuticals or agrochemicals . The compound’s reactivity and applications are influenced by the electron-withdrawing phosphoryl group and the steric effects of its substituents.

Properties

CAS No.

80673-78-5

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

IUPAC Name

ethyl 2-dimethoxyphosphorylpropanoate

InChI

InChI=1S/C7H15O5P/c1-5-12-7(8)6(2)13(9,10-3)11-4/h6H,5H2,1-4H3

InChI Key

NGVPDNCPLJLUKE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)P(=O)(OC)OC

Canonical SMILES

CCOC(=O)C(C)P(=O)(OC)OC

Other CAS No.

80673-78-5

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Diethoxyphosphoryl)propanoate

  • Molecular Formula : C₉H₁₉O₆P
  • Key Differences: Replaces the dimethoxy (-OCH₃) groups on the phosphoryl moiety with diethoxy (-OCH₂CH₃) groups. Increased lipophilicity due to longer alkyl chains on the phosphoryl group, enhancing solubility in non-polar solvents .
  • Applications : Widely used in chemical synthesis as a precursor for phosphonate esters. Its diethoxy groups offer slower hydrolysis rates compared to dimethoxy analogs, improving stability in aqueous conditions .

Methyl 3-(Dimethoxyphosphinyl)propanoate (CAS 18733-15-8)

  • Molecular Formula : C₇H₁₃O₅P
  • Key Differences: Features a methyl ester (-COOMe) instead of ethyl and a phosphoryl group at the 3-position of the propanoate chain.
  • Applications : Primarily a research chemical; its methyl ester group may increase susceptibility to hydrolysis, limiting industrial use .

Ethyl 2-(Diethoxyphosphoryl)-3-(p-tolyl)propanoate

  • Molecular Formula : C₁₉H₂₉O₆P
  • Key Differences :
    • Incorporates a p-tolyl (-C₆H₄CH₃) substituent at the 3-position, introducing aromaticity and π-π interaction capabilities.
    • The bulky aryl group reduces conformational flexibility, impacting binding to biological targets .
  • Applications : Investigated in pharmaceutical research for kinase inhibition or as a ligand in metal-catalyzed reactions .

Fenoxaprop Ethyl Ester (Agrochemical Derivative)

  • Molecular Formula: C₁₈H₁₆ClNO₅
  • Key Differences: Contains a phenoxy-phenoxy substituent instead of a phosphoryl group, critical for herbicidal activity. Lacks phosphorus, relying on ester cleavage for activation in plants .
  • Applications: Commercial herbicide targeting grass weeds, highlighting how propanoate backbone modifications dictate agrochemical utility .

Structural and Functional Analysis Table

Compound Name Molecular Formula Phosphoryl Substituents Ester Group Key Applications Reference
Ethyl 2-(dimethoxyphosphoryl)propanoate C₈H₁₇O₆P Dimethoxy Ethyl Organic synthesis
Ethyl 2-(diethoxyphosphoryl)propanoate C₉H₁₉O₆P Diethoxy Ethyl Chemical intermediates
Methyl 3-(dimethoxyphosphinyl)propanoate C₇H₁₃O₅P Dimethoxy Methyl Research chemicals
Ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate C₁₉H₂₉O₆P Diethoxy, p-tolyl Ethyl Pharmaceutical research
Fenoxaprop ethyl ester C₁₈H₁₆ClNO₅ N/A (phenoxy-phenoxy) Ethyl Herbicide

Key Findings and Implications

Phosphoryl Group Substituents: Dimethoxy analogs (e.g., this compound) exhibit higher polarity and faster hydrolysis than diethoxy derivatives, making them suitable for reactions requiring rapid activation . Diethoxy groups enhance lipophilicity and stability, favoring prolonged shelf life in agrochemical formulations .

Ester Group Influence :

  • Ethyl esters generally offer better hydrolytic stability than methyl esters , which degrade more readily in acidic/basic conditions .

Substituent Positioning :

  • Phosphoryl groups at the 2-position (vs. 3-position) create steric hindrance near the ester, altering reactivity in nucleophilic substitutions .

Aryl Modifications :

  • Aryl-substituted derivatives (e.g., p-tolyl) are prioritized in drug discovery for their ability to engage in hydrophobic interactions with enzyme active sites .

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